molecular formula C19H25NO B5564756 5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE

5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE

Cat. No.: B5564756
M. Wt: 283.4 g/mol
InChI Key: SNAXZQNAWIJATR-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclododeca structure through cyclization of appropriate precursors.

    Quinoline Formation: Introduction of the quinoline moiety through condensation reactions.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE: can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another derivative with distinct chemical properties.

    Benzquinoline: A related compound with a fused benzene ring.

Uniqueness

5H,6H,7H,8H,9H,10H,11H,12H,13H,14H,15H,16H-CYCLODODECA[B]QUINOLIN-16-ONE: is unique due to its complex cyclododeca structure, which may confer specific chemical and biological properties not found in simpler quinoline derivatives.

Properties

IUPAC Name

6,7,8,9,10,11,12,13,14,15-decahydro-5H-cyclododeca[b]quinolin-16-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-19-15-11-7-5-3-1-2-4-6-8-13-17(15)20-18-14-10-9-12-16(18)19/h9-10,12,14H,1-8,11,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAXZQNAWIJATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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